Masitinib mesylate
Descripción general
Descripción
Masitinib is an orally available inhibitor of the protein tyrosine kinase c-kit, which is expressed on cancer cells . It also inhibits PDGF and FGF receptors, and fyn and lyn kinases . Masitinib interferes with the survival, migration, and activity of mast cells, and in this role has attracted attention for the treatment of neuroinflammatory and neurodegenerative disorders .
Synthesis Analysis
While specific synthesis details for Masitinib mesylate were not found, a study was identified that discusses the development of masitinib analogs . This study executed a comprehensive virtual workflow in silico to discover drug-like compounds matching selected pharmacophore features in the SARS-CoV-2 3CLpro-bound state of masitinib .
Molecular Structure Analysis
Masitinib mesylate has a molecular formula of C29H34N6O4S2 and a molecular weight of 594.8 g/mol . It is the orally bioavailable mesylate salt of masitinib .
Chemical Reactions Analysis
While specific chemical reactions involving Masitinib mesylate were not found, a study was identified that discusses the development of masitinib analogs . This study executed a comprehensive virtual workflow in silico to discover drug-like compounds matching selected pharmacophore features in the SARS-CoV-2 3CLpro-bound state of masitinib .
Physical And Chemical Properties Analysis
Masitinib mesylate has a molecular formula of C29H34N6O4S2 and a molecular weight of 594.8 g/mol . It is the orally bioavailable mesylate salt of masitinib .
Aplicaciones Científicas De Investigación
Cancer Treatment
- Scientific Field: Oncology .
- Application Summary: Masitinib has been studied for several human conditions including various types of cancer such as melanoma, multiple myeloma, gastrointestinal cancer, pancreatic cancer, and others . It is a tyrosine kinase inhibitor which inhibits tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades .
- Methods of Application: Masitinib is administered orally and has the potential to improve survival when administered alone or in combination with chemotherapy . It targets specific gene mutations or exhibits immunotherapeutic properties .
- Results/Outcomes: In vivo, masitinib blocked tumour growth in mice with subcutaneous grafts of Ba/F3 cells expressing a juxtamembrane KIT mutant .
Mastocytosis Treatment
- Scientific Field: Hematology .
- Application Summary: Masitinib has been used in the treatment of mastocytosis, a condition characterized by an excessive number of mast cells .
- Methods of Application: Masitinib is administered orally and targets KIT, a receptor tyrosine kinase expressed in mast cells .
- Results/Outcomes: Masitinib more strongly inhibited degranulation, cytokine production, and bone marrow mast cell migration than imatinib .
Alzheimer’s Disease Treatment
- Scientific Field: Neurology .
- Application Summary: Masitinib has shown potential neuroprotective effects in Alzheimer’s disease by modulating key pathways implicated in neurodegeneration .
- Methods of Application: Masitinib is administered orally as an adjunct to cholinesterase inhibitor and/or memantine in patients with mild-to-moderate dementia due to probable Alzheimer’s disease (AD) .
- Results/Outcomes: Masitinib showed significant benefit over placebo according to the primary endpoint of ADAS-cog, representing an overall improvement in cognition .
Multiple Sclerosis Treatment
- Scientific Field: Neurology .
- Application Summary: Masitinib is being investigated for progressive forms of multiple sclerosis (MS), including primary progressive MS (PPMS) and non-active secondary progressive MS (SPMS) .
- Methods of Application: Masitinib is administered orally and targets the innate immune system, specifically mast cells and microglia .
- Results/Outcomes: Masitinib reduced the severity of a diverse range of symptoms in patients with severely symptomatic indolent or smoldering systemic mastocytosis (ISM or SSM) who were unresponsive to other treatments .
Rheumatoid Arthritis Treatment
- Scientific Field: Rheumatology .
- Application Summary: Masitinib has been studied in the treatment of active rheumatoid arthritis .
- Methods of Application: Masitinib is administered orally and has been tested in combination with methotrexate in RA .
- Results/Outcomes: Masitinib induced American College of Rheumatology (ACR)20, ACR50 and ACR70 responses in 54%, 26% and 8% of patients, respectively .
Inflammatory Diseases Treatment
- Scientific Field: Immunology .
- Application Summary: Masitinib has been used in the treatment of chronic inflammatory disorders through its activity on mast cells and microglia .
- Methods of Application: Masitinib is administered orally and can exert a neuroprotective effect in some central nervous system diseases and reduce symptoms in some chronic inflammatory disorders .
- Results/Outcomes: Masitinib has shown to reduce neuroinflammation and prevent adaptive immune cells from entering the brain and spinal cord and attacking myelin, thereby slowing disease progression in progressive forms of MS .
Amyotrophic Lateral Sclerosis (ALS) Treatment
- Scientific Field: Neurology .
- Application Summary: Masitinib has been investigated as an add-on treatment for people with amyotrophic lateral sclerosis (ALS), a neurodegenerative disease .
- Methods of Application: Masitinib is an oral treatment designed to block the activity of multiple cell types — including macrophages, neutrophils, mast cells, and Schwann cells — involved in the inflammatory and neurodegenerative processes marking ALS .
- Results/Outcomes: Patients on 4.5 mg/kg masitinib experienced a significantly slower decline (by 27%) in their ability to perform everyday activities at 48 weeks compared to those on placebo .
Breast Cancer Treatment
- Scientific Field: Oncology .
- Application Summary: Masitinib has been tested in clinical trials for breast cancer .
- Methods of Application: Masitinib is administered orally and targets the protein tyrosine kinase c-kit, which is expressed on cancer cells .
- Results/Outcomes: The specific outcomes of these trials are not mentioned in the source, but the fact that it has been tested indicates potential usefulness .
Colorectal Cancer Treatment
- Scientific Field: Oncology .
- Application Summary: Masitinib has been tested in clinical trials for colorectal cancer .
- Methods of Application: Masitinib is administered orally and targets the protein tyrosine kinase c-kit, which is expressed on cancer cells .
- Results/Outcomes: The specific outcomes of these trials are not mentioned in the source, but the fact that it has been tested indicates potential usefulness .
Glioblastoma Treatment
- Scientific Field: Oncology .
- Application Summary: Masitinib has been tested in clinical trials for glioblastoma, a type of brain cancer .
- Methods of Application: Masitinib is administered orally and targets the protein tyrosine kinase c-kit, which is expressed on cancer cells .
- Results/Outcomes: The specific outcomes of these trials are not mentioned in the source, but the fact that it has been tested indicates potential usefulness .
Gastric Cancer Treatment
- Scientific Field: Oncology .
- Application Summary: Masitinib has been tested in clinical trials for gastric cancer .
- Methods of Application: Masitinib is administered orally and targets the protein tyrosine kinase c-kit, which is expressed on cancer cells .
- Results/Outcomes: The specific outcomes of these trials are not mentioned in the source, but the fact that it has been tested indicates potential usefulness .
Esophageal Cancer Treatment
- Scientific Field: Oncology .
- Application Summary: Masitinib has been tested in clinical trials for esophageal cancer .
- Methods of Application: Masitinib is administered orally and targets the protein tyrosine kinase c-kit, which is expressed on cancer cells .
- Results/Outcomes: The specific outcomes of these trials are not mentioned in the source, but the fact that it has been tested indicates potential usefulness .
Direcciones Futuras
Masitinib is currently in Phase III studies for the treatment of Alzheimer’s disease (AD) with the aim of modifying its evolution . It has shown positive effects concerning the cognitive functions in AD and generally with good safety and tolerability . Future studies should also focus on addressing the safety concerns associated with masitinib use .
Propiedades
IUPAC Name |
methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCWBWKVIZGWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146747 | |
Record name | Masitinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Masitinib mesylate | |
CAS RN |
1048007-93-7 | |
Record name | Masitinib mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048007937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Masitinib mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-{[4-pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]-benzamide methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MASITINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK89EG3A18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.